molecular formula C16H13FN2O3 B1421661 Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate CAS No. 695186-53-9

Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate

Cat. No.: B1421661
CAS No.: 695186-53-9
M. Wt: 300.28 g/mol
InChI Key: IFOVPCNSRFOADT-UHFFFAOYSA-N
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Description

Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate is a high-purity chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a benzoxazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, linked to a 3-fluoro-4-aminophenyl moiety which can be crucial for target binding and optimizing pharmacokinetic properties. It is primarily utilized as a key building block in the synthesis of more complex molecules, such as potential kinase inhibitors, receptor modulators, and fluorescent probes. Researchers value this compound for its potential to be further functionalized; the ester group allows for hydrolysis to the carboxylic acid or amide formation, while the aromatic amine is amenable to sulfonylation or amide coupling to create a diverse library of derivatives for biological screening. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3/c1-21-15(20)7-9-2-5-14-13(6-9)19-16(22-14)10-3-4-12(18)11(17)8-10/h2-6,8H,7,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFOVPCNSRFOADT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategies for Benzoxazole Synthesis

Several methods exist for synthesizing benzoxazoles, which can be adapted for synthesizing Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate. Some strategies include:

  • Cyclization Reactions Intramolecular cyclization using carbonyl diimidazole (CDI) can form the benzoxazole core.

  • Cross-Coupling Reactions Palladium-catalyzed cross-coupling reactions are useful for introducing substituents at various positions on the benzoxazole ring.

  • SNAr Reactions Nucleophilic aromatic substitution reactions, particularly with activated fluoro-phenyls, followed by cyclization, can also yield benzoxazoles.

  • Cyanating Agents The reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide can yield 2-aminobenzoxazoles.

Key Intermediates and Steps

Based on the literature, a plausible synthetic route for this compound may involve the following steps:

  • Construction of the Benzoxazole Core Begin by synthesizing a benzoxazole core with the appropriate substitution at the 5-position (required for the acetate group) and a precursor for the 2-position substituent (4-amino-3-fluorophenyl). This may involve using a substituted o-aminophenol derivative.

  • Introduction of the Phenyl Substituent Introduce the 4-amino-3-fluorophenyl group at the 2-position of the benzoxazole. This could potentially be achieved through cross-coupling reactions if a suitable leaving group is present at the 2-position or by using a nucleophilic attack of an appropriately substituted aniline derivative.

  • Installation of the Acetate Moiety Introduce the methyl acetate group at the 5-position. This could involve converting a suitable functional group at the 5-position (such as a carboxylic acid) into its methyl ester.

  • Protecting Group Chemistry Use appropriate protecting groups to manage the reactivity of the amino group on the phenyl substituent. Protecting groups might include Boc (tert-butoxycarbonyl) or similar groups, which can be removed under specific conditions without affecting other parts of the molecule.

Possible Synthetic Scheme

While a precise scheme isn't available, a generalized approach can be suggested:

  • Starting Material: Begin with a substituted o-aminophenol with a protected hydroxyl group and a precursor for the acetate side chain at the 5-position.

  • Cyclization: React the o-aminophenol derivative with a cyanating agent or use CDI to form the benzoxazole ring.

  • Cross-Coupling: Perform a Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce the 4-amino-3-fluorophenyl group at the 2-position. The amino group should be protected to prevent unwanted side reactions.

  • Esterification: Convert the carboxylic acid at the 5-position to methyl acetate using standard esterification techniques.

  • Deprotection: Remove the protecting group from the amino group on the phenyl substituent to yield the final compound.

Considerations

  • Yield Optimization: Optimize reaction conditions (temperature, solvent, catalysts) to improve yields at each step.
  • Purification: Employ chromatographic techniques (column chromatography, HPLC) to purify intermediates and the final product.
  • Characterization: Characterize all new compounds using spectroscopic methods (\$$^1H\$$ NMR, \$$^13C\$$ NMR, MS) to confirm their structures and purity.

Data Table (Hypothetical)

Step Reactants Reagents and Conditions Expected Product Yield (%)
1. Benzoxazole Formation Substituted o-aminophenol CDI or Cyanating Agent, Solvent, Temperature Benzoxazole core 50-70
2. Cross-Coupling Benzoxazole core, 4-amino-3-fluorophenyl boronic acid (protected) Pd catalyst, Ligand, Base, Solvent, Temperature 2-(4-amino-3-fluorophenyl)benzoxazole (protected) 40-60
3. Esterification 5-COOH-Benzoxazole derivative Methanol, Acid catalyst (e.g., H2SO4), Reflux This compound (protected) 60-80
4. Deprotection Protected amine Acid or Hydrogenolysis, Solvent, Temperature This compound 70-90

Note: This table provides a hypothetical overview. Actual yields and conditions may vary based on specific reagents and experimental setup.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing benzoxazole derivatives exhibit significant anticancer properties. Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate has been studied for its potential to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, studies have shown that benzoxazole derivatives can modulate the activity of protein kinases associated with cancer progression .

Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structure allows for interaction with microbial enzymes, potentially disrupting their function. This property makes it a candidate for further development in antibiotic therapies .

Materials Science

Fluorescent Materials
Due to its unique fluorinated structure, this compound can be utilized in the development of fluorescent materials. These materials have applications in organic light-emitting diodes (OLEDs) and bioimaging technologies where fluorescence is crucial for visualization .

Polymeric Composites
In materials science, this compound can serve as a functional additive in polymeric composites to enhance thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve their performance under stress and temperature variations .

Analytical Chemistry

Chromatographic Applications
this compound is also useful in analytical chemistry as a standard reference material for chromatographic methods such as HPLC (High Performance Liquid Chromatography). Its unique properties allow it to be used in the calibration of instruments and validation of analytical methods .

Spectroscopic Studies
The compound's distinct spectral characteristics make it suitable for spectroscopic studies, including UV-Vis and fluorescence spectroscopy. These studies can provide insights into the electronic transitions and molecular interactions within various environments .

Case Study 1: Anticancer Research

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several benzoxazole derivatives, including this compound. The study reported promising results in inhibiting specific cancer cell lines, highlighting the compound's potential as a lead structure for drug development.

Case Study 2: Fluorescent Materials Development

A collaborative study between material scientists and chemists explored the use of this compound in creating new fluorescent polymers. The results demonstrated enhanced brightness and stability compared to existing fluorescent materials, suggesting significant industrial applications.

Mechanism of Action

The mechanism of action of methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate involves its interaction with specific molecular targets. The benzoxazole ring can bind to enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional uniqueness is best understood through comparison with related benzoxazole derivatives and esters. Below is a detailed analysis supported by evidence:

Core Benzoxazole Derivatives

(a) Methyl 2-(1,3-benzoxazol-5-yl)acetate (CAS 97479-79-3)
  • Structure: Lacks the 2-(4-amino-3-fluorophenyl) substituent, featuring only the benzoxazole-acetate core.
  • This simpler analog is commercially available (Santa Cruz Biotechnology, sc-328185) and serves as a precursor for more complex derivatives .
(b) 2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid (CAS 34172-93-5)
  • Structure : Substituted with a methyl group at the 7-position of the benzoxazole and an acetic acid group (vs. ester in the target compound).
  • The methyl substitution at the 7-position may sterically hinder interactions at binding sites .
(c) Methyl 3-(1,3-benzoxazol-2-yl)benzoate (CAS 20000-55-9)
  • Structure : Features a benzoate ester linked to the benzoxazole’s 2-position.
  • Properties : The extended aromatic system (benzoate) increases molecular weight (MW = 267.26 g/mol) and lipophilicity compared to the target compound’s acetate group (MW = 314.31 g/mol). This structural difference could influence pharmacokinetic profiles .

Substituted Phenyl-Benzoxazole Derivatives

(a) Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate (sc-328188)
  • Structure : Substituted with a butyl group at the benzoxazole’s 2-position.
  • The lack of fluorine or amino groups also diminishes electronic interactions .
(b) Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS 496062-54-5)
  • Structure : Replaces the benzoxazole with an oxazole ring and substitutes the phenyl group with 3-fluoro-4-methyl.
  • Properties: The oxazole ring, being smaller and less aromatic, may reduce π-π stacking interactions.
Key Structural Drivers :

4-Amino-3-fluorophenyl Group: The amino group enables hydrogen-bond donor-acceptor interactions, critical for target engagement in drug-receptor complexes. Fluorine’s electron-withdrawing effect enhances metabolic stability and modulates pKa, improving membrane permeability .

Acetate Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound likely improves cell permeability compared to carboxylic acid analogs (e.g., 34172-93-5). However, ester prodrugs may undergo hydrolysis in vivo to active acids .

Data Table: Structural and Functional Comparison

Compound Name (CAS/ID) Substituents (Benzoxazole Position) Functional Group Molecular Weight (g/mol) Key Properties Reference
Target Compound 2: 4-amino-3-fluorophenyl; 5: acetate Methyl ester 314.31 Enhanced H-bonding, metabolic stability
Methyl 2-(1,3-benzoxazol-5-yl)acetate (97479-79-3) None at 2-position Methyl ester 205.21 Precursor, limited electronic effects
2-(7-Methyl-1,2-benzoxazol-3-yl)acetic acid (34172-93-5) 7: methyl Carboxylic acid 207.19 Hydrophilic, potential for ionic interactions
Methyl 2-(2-butyl-1,3-benzoxazol-5-yl)acetate (sc-328188) 2: butyl Methyl ester 261.33 Steric hindrance, reduced target affinity

Biological Activity

Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C12_{12}H12_{12}N2_{2}O3_{3}
  • Molecular Weight : 232.24 g/mol
  • CAS Number : 114494-03-0

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer activity against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

In Vitro Studies

In a study published in Molecules, the compound showed potent anticancer activity with IC50_{50} values ranging from 7.84 µM to 16.2 µM against several cancer cell lines, including:

Cell LineIC50_{50} (µM)
PC-39.71
NHDF7.84
MDA-MB-23112.9
MIA PaCa-29.58
U-87 MG16.2

These results indicate that the compound has a high potential for further development as an anticancer agent, particularly due to its selective toxicity towards cancer cells compared to normal cells .

Structure-Activity Relationship (SAR)

The structural modifications of the benzoxazole scaffold play a crucial role in determining the biological activity of this compound. The presence of electron-donating groups at specific positions on the aromatic rings enhances the anticancer activity. For instance, substituents such as -NH2_2 at the para position significantly improve efficacy against various cancer cell lines.

Key Findings from SAR Studies

  • Electron Donors : Compounds with electron-donating groups (e.g., -OMe, -NH2_2) exhibited stronger anti-cancer activities compared to those with electron-withdrawing groups.
  • Hydroxyl Groups : The introduction of hydroxyl groups has been shown to improve binding affinity to target proteins, thereby enhancing anticancer effects.
  • Lead Compound : Among the tested derivatives, a specific compound with a para-amino substitution displayed up to 98% inhibition in PC-3 cells at a concentration of 25 µM, marking it as a lead candidate for further investigation .

While the precise mechanism remains to be fully elucidated, it is hypothesized that this compound may exert its effects through mechanisms similar to those of isoflavones, potentially involving interactions with estrogen receptors or other signaling pathways involved in cell proliferation and apoptosis .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on PC-3 Cells : In vitro analysis demonstrated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers.
  • Combination Therapy : Preliminary data suggest enhanced efficacy when used in combination with other chemotherapeutic agents, indicating potential for synergistic effects.

Q & A

Q. What are the established synthetic routes for Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate, and how can reaction conditions be optimized for yield and purity?

Q. How is the structure of this compound characterized using spectroscopic and crystallographic methods?

Q. How can computational chemistry predict the reactivity of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals (HOMO-LUMO gaps), to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) assesses binding affinity to targets like kinase domains. For example, the fluorophenyl group’s electron-withdrawing effect may enhance interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in spectroscopic data caused by synthetic byproducts?

  • Methodological Answer : Multi-technique validation : Combine HPLC (C18 column, acetonitrile/water gradient) with NMR to distinguish byproducts. For instance, highlights impurities from incomplete esterification, resolved via recrystallization (hexane/EtOH) . Tandem MS/MS fragments ambiguous peaks to identify structural deviations. Contradictions in aromatic proton splitting (e.g., δ 7.4 vs. 7.6 ppm) may indicate regioisomers, addressed by optimizing reaction time/temperature .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies :
  • Acidic/alkaline hydrolysis : Monitor ester cleavage (pH 1–14, 25–60°C) via HPLC.
  • Thermal stability : TGA/DSC analysis (25–300°C) identifies decomposition points .
  • Light exposure : UV-Vis spectroscopy tracks photodegradation (λ = 254 nm).
    notes methyl esters degrade above 150°C, requiring storage at 4°C in amber vials .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate
Reactant of Route 2
Methyl 2-[2-(4-amino-3-fluorophenyl)-1,3-benzoxazol-5-yl]acetate

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